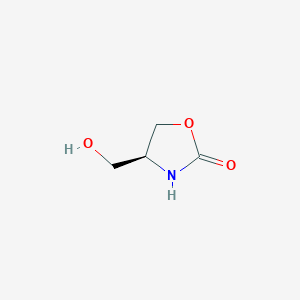

(S)-4-(Hydroxymethyl)oxazolidin-2-one

描述

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-serine with formaldehyde under acidic conditions to form the oxazolidinone ring . Another approach involves the use of glycidyl carbamates, which undergo cyclization in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the use of chiral auxiliaries and protecting groups to ensure high yields and enantiomeric purity. The process may involve multiple steps, including protection of functional groups, cyclization, and deprotection .

化学反应分析

Synthetic Preparation via Glycidol-Isocyanate Cyclization

The compound is synthesized through a tetraarylphosphonium salt-catalyzed reaction between glycidol and isocyanates. This method achieves high enantioselectivity and yields for 4-hydroxymethyl oxazolidinones .

Key Reaction Parameters

| Reactants | Catalyst | Temperature | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Glycidol + Isocyanate | Tetraarylphosphonium salt | 25–60°C | 78–92 | 88–94% |

Mechanistic Insight :

-

The catalyst facilitates hydrogen-bonding interactions, promoting nucleophilic attack of glycidol’s epoxide oxygen on the isocyanate carbon.

Functional Group Transformations

The hydroxymethyl group undergoes selective modifications, enabling derivatization for applications in medicinal chemistry and asymmetric synthesis.

Silyl Protection

The primary hydroxyl group is protected using tert-butyldimethylsilyl (TBS) chloride to enhance stability during subsequent reactions :

Reaction Scheme :

Conditions :

Etherification and Esterification

The hydroxymethyl group participates in nucleophilic substitutions:

Examples :

| Reaction Type | Reagent | Product | Yield (%) | Application |

|---|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, R-OH | 4-(Alkoxymethyl)oxazolidin-2-one | 65–78 | Prodrug synthesis |

| Acylation | AcCl, Pyridine | 4-(Acetoxymethyl)oxazolidin-2-one | 82 | Bioactive inte |

科学研究应用

Scientific Research Applications

-

Synthesis of Bioactive Molecules

- (S)-4-(Hydroxymethyl)oxazolidin-2-one serves as a versatile building block in the synthesis of various heterocyclic compounds, which are essential in drug discovery. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

-

Antimicrobial Activity

- Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against resistant bacterial strains, making them potential candidates for new antibiotic therapies.

-

Chiral Auxiliary in Asymmetric Synthesis

- This compound functions as a chiral auxiliary in asymmetric synthesis processes, facilitating the formation of enantiomerically pure compounds. The ability to produce specific stereoisomers is crucial in developing pharmaceuticals that require high specificity for biological targets.

- Analytical Standards

Case Studies

-

Development of Antimicrobial Agents

- A study focused on synthesizing novel oxazolidinone derivatives from this compound showed promising results against Gram-positive bacteria, including strains resistant to conventional antibiotics. The modifications included varying substituents on the oxazolidinone ring, which enhanced their antimicrobial activity significantly .

-

Asymmetric Synthesis Applications

- In a recent research project, this compound was employed as a chiral auxiliary to synthesize a range of functionalized amines with high enantioselectivity. This methodology demonstrated its effectiveness in producing compounds relevant to pharmaceutical applications, showcasing its utility in asymmetric synthesis .

- Quality Control in Pharmaceutical Production

作用机制

The mechanism of action of (S)-4-(Hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cytokine modulator, it may bind to cytokine receptors on immune cells, altering the signaling pathways and modulating the immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Similar Compounds

(S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone: Another chiral oxazolidinone with similar structural features but different substituents.

Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

Tedizolid: A newer oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

(S)-4-(Hydroxymethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl substitution, which imparts distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

生物活性

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is a member of the oxazolidinone class, which has been recognized for its antibacterial properties. The compound's structure features a hydroxymethyl group that contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive and some Gram-negative bacteria. A study demonstrated that modifications in the molecular structure of oxazolidinones can significantly affect their permeability and efflux susceptibility in bacterial membranes, enhancing their efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Limited | |

| Acinetobacter baumannii | Effective |

The mechanism by which this compound exerts its effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the translation process, leading to bacterial cell death. Structural modifications have been shown to enhance binding affinity and activity against resistant strains by overcoming efflux mechanisms present in certain bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Research has identified key motifs that enhance or inhibit its antimicrobial effectiveness. For instance, variations in the substituents on the oxazolidinone ring can lead to significant differences in activity profiles against various pathogens.

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxymethyl group | Increases potency | |

| Aromatic substitutions | Alters spectrum | |

| C-ring modifications | Enhances uptake |

Case Studies and Research Findings

- Structure-Uptake Studies : A comprehensive study investigated the uptake mechanisms of oxazolidinones, including this compound, revealing how structural changes can enhance accumulation in bacterial cells while overcoming efflux barriers. This research highlighted three analogues with broad-spectrum activity against resistant strains .

- Comparative Analysis : In a comparative analysis of various oxazolidinone derivatives, this compound was found to possess a unique combination of properties that allowed it to maintain efficacy against both Gram-positive and select Gram-negative bacteria. The study emphasized the importance of specific structural features for optimal biological activity .

- Clinical Implications : The potential use of this compound as a therapeutic agent was explored in clinical settings, focusing on its application in treating infections caused by multidrug-resistant organisms. The findings suggest that this compound could be a candidate for further development in antibiotic therapy .

属性

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144542-44-9 | |

| Record name | (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。